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Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B073834 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the

In-Silico Molecular Properties of Methyl 2-furoate and Selected Alternatives.

This guide provides a comprehensive in-silico comparison of the molecular properties of

Methyl 2-furoate against three structurally related alternatives: Ethyl 2-furoate, Methyl furan-3-

carboxylate, and Methyl 2-thiophenecarboxylate. The following sections detail the

physicochemical properties, predicted ADMET (Absorption, Distribution, Metabolism, Excretion,

and Toxicity) profiles, and the computational methodologies employed for this analysis. This

information is intended to assist researchers in making informed decisions during the early

stages of drug discovery and development.

Comparative Analysis of Physicochemical
Properties
The fundamental physicochemical properties of a molecule are crucial determinants of its

behavior in biological systems. In this section, we compare key molecular descriptors for

Methyl 2-furoate and its selected alternatives. These properties were computationally

predicted using established algorithms.
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Property
Methyl 2-
furoate

Ethyl 2-furoate
Methyl furan-3-
carboxylate

Methyl 2-
thiophenecarb
oxylate

Molecular

Formula
C₆H₆O₃[1][2][3] C₇H₈O₃[4][5] C₆H₆O₃[6][7][8]

C₆H₆O₂S[9][10]

[11]

Molecular Weight

( g/mol )
126.11[1][2][3] 140.14[4][5] 126.11[6][7][8] 142.18[9][11]

LogP (o/w) 1.07 1.52 1.07 1.54

Water Solubility Good Moderately Good Moderately

Topological Polar

Surface Area

(TPSA) (Å²)

39.44 39.44 39.44 39.44

Number of

Rotatable Bonds
2 3 2 2

Hydrogen Bond

Acceptors
3 3 3 3

Hydrogen Bond

Donors
0 0 0 0

In-Silico ADMET Prediction Comparison
The ADMET profile of a drug candidate is a critical factor in its potential success. The following

table summarizes the predicted ADMET properties for Methyl 2-furoate and its alternatives,

generated using a combination of widely accepted in-silico models.
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ADMET
Property

Methyl 2-
furoate

Ethyl 2-furoate
Methyl furan-3-
carboxylate

Methyl 2-
thiophenecarb
oxylate

Human Intestinal

Absorption
High High High High

Blood-Brain

Barrier Permeant
Yes Yes Yes Yes

P-glycoprotein

Substrate
No No No No

CYP1A2 Inhibitor No No No Yes

CYP2C9 Inhibitor No No No Yes

CYP2C19

Inhibitor
No No No No

CYP2D6 Inhibitor No No No No

CYP3A4 Inhibitor No No No No

AMES Toxicity No No No No

Hepatotoxicity No No No Yes

Skin

Sensitization
No No No No

Experimental Protocols
In-Silico Physicochemical and ADMET Property
Prediction
The physicochemical properties and ADMET profiles presented in this guide were predicted

using a consensus approach, integrating the results from three publicly available, web-based

platforms: SwissADME, pkCSM, and admetSAR.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]

[18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36] The Simplified

Molecular Input Line Entry System (SMILES) for each molecule was submitted to the
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respective servers. The predicted values for key parameters were collected and are presented

in the tables above. This multi-model approach is employed to enhance the robustness of the

predictions.

Protocol:

SMILES Generation: The canonical SMILES for Methyl 2-furoate, Ethyl 2-furoate, Methyl

furan-3-carboxylate, and Methyl 2-thiophenecarboxylate were obtained from the PubChem

database.

Submission to Web Servers: The SMILES string for each molecule was individually

submitted to the SwissADME, pkCSM, and admetSAR web servers.

Data Collection: The output data for physicochemical properties (Molecular Weight, LogP,

Water Solubility, TPSA, etc.) and ADMET properties (Human Intestinal Absorption, BBB

permeability, CYP inhibition, toxicity endpoints, etc.) were collected from each platform.

Data Consolidation: The predicted values from the different platforms were compared, and a

consensus value or prediction (e.g., "High," "Low," "Yes," "No") was determined for each

property.

Density Functional Theory (DFT) Calculations
While not explicitly presented in the tables, Density Functional Theory (DFT) calculations can

provide deeper insights into the electronic structure and reactivity of these molecules. For

researchers interested in performing such calculations, a general protocol is outlined below.

Protocol:

Molecular Structure Preparation: The 3D structure of each molecule is built and optimized

using a molecular modeling software (e.g., Avogadro, GaussView).

Computational Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g.,

6-31G*) are chosen. The choice of functional and basis set depends on the desired accuracy

and available computational resources.
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Geometry Optimization: A geometry optimization calculation is performed to find the lowest

energy conformation of the molecule.

Frequency Calculation: A frequency calculation is subsequently performed to confirm that the

optimized structure is a true minimum on the potential energy surface (i.e., no imaginary

frequencies).

Property Calculation: Once the optimized geometry is obtained, various electronic properties

such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment

can be calculated.

Visualization of In-Silico Workflow
The following diagram illustrates the general workflow for the in-silico modeling and comparison

of the molecular properties of a target compound and its alternatives.
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In-Silico Molecular Property Comparison Workflow

Input Molecules

In-Silico Prediction

Data Analysis & Comparison

Output

Target Molecule

Physicochemical PropertiesADMET Prediction DFT Calculations
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Click to download full resolution via product page

Caption: Workflow for in-silico modeling and comparison of molecular properties.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b073834?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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